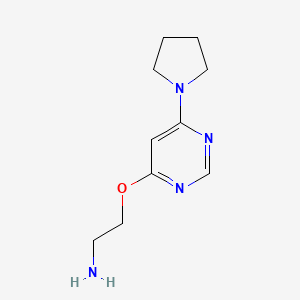

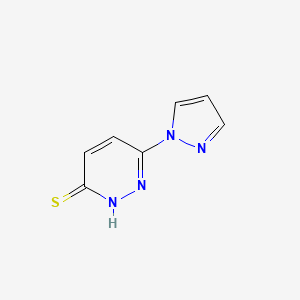

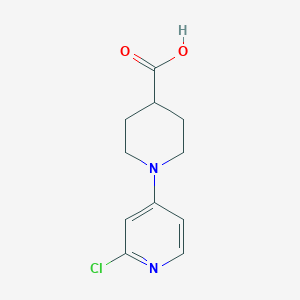

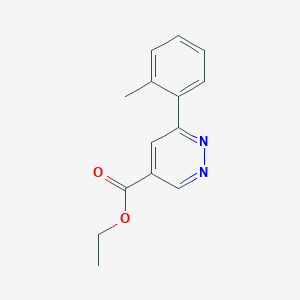

2-(4-(ethoxymethyl)-6-oxopyrimidin-1(6H)-yl)acetic acid

Übersicht

Beschreibung

Acetic acid is an organic compound with the formula CH3COOH. It is a carboxylic acid consisting of a methyl group that is attached to a carboxyl functional group . The major producers of acetic acid are the United States, Western Europe, and Japan .

Synthesis Analysis

Acetic acid is produced industrially via the carbonylation of methanol . The chemical equations for the three steps involved in this process are provided below:Molecular Structure Analysis

The structure of acetic acid is given by CH3(C=O)OH, or CH3CO2H . Structurally, ethanoic acid is the second simplest carboxylic acid (the simplest being formic acid, HCOOH), and is essentially a methyl group with a carboxyl functional group attached to it .Chemical Reactions Analysis

Acetic acid undergoes nearly all carboxylic acid reactions . Acetic acid undergoes decomposition when heated above 440°C to yield either methane and carbon dioxide or water and ethanone .Physical And Chemical Properties Analysis

Acetic acid is a clear, colorless, corrosive liquid that has a pungent odor and is a dangerous vesicant . It has a pKa of 4.77 . It melts at 16.75°C and boils at 117.9°C under 101.3kPa .Wissenschaftliche Forschungsanwendungen

Wastewater Treatment and Environmental Applications

Research on chemicals with complex structures, including pyrimidine derivatives, often explores their environmental impact, particularly in wastewater treatment. For instance, studies on wastewater from the pesticide industry reveal the presence of various toxic pollutants and the effectiveness of treatment processes like biological processes and granular activated carbon in removing these contaminants to achieve high-quality effluent standards (Goodwin et al., 2018).

Biochemistry and Chemical Analysis

Pyrolysis of polysaccharides, including studies on the chemical mechanisms involved in the formation of key components like acetic acid, illustrates the broader chemical reactions and pathways in which pyrimidine derivatives might participate. Such research can offer insights into the thermal decomposition of natural and synthetic polymers, potentially relevant to the pyrimidine derivative (Ponder & Richards, 2010).

Antioxidant Activity and Health Implications

The study of antioxidants and their measurement, including the review of tests used to determine antioxidant activity, might indirectly relate to the research applications of pyrimidine derivatives. These studies are crucial in food engineering, medicine, and pharmacy, providing a foundational understanding of how compounds with antioxidant properties, potentially including pyrimidine derivatives, can be analyzed and applied (Munteanu & Apetrei, 2021).

Biodegradation and Environmental Fate

Research on the biodegradation and environmental fate of specific compounds, such as ethyl tert-butyl ether (ETBE), can offer parallels to understanding how other complex organic compounds, including certain pyrimidine derivatives, are processed in natural settings. This includes insights into microbial pathways for degradation and potential environmental impacts (Thornton et al., 2020).

Anticarcinogenicity and Toxicity Studies

The exploration of the anticarcinogenicity and toxicity of organotin(IV) complexes with various organic compounds, including acetic acid derivatives, provides a model for understanding the bioactivity of complex chemicals. Such research informs potential therapeutic and toxicological profiles of novel compounds (Ali, Shahzadi, & Imtiaz-ud-Din, 2018).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

2-[4-(ethoxymethyl)-6-oxopyrimidin-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4/c1-2-15-5-7-3-8(12)11(6-10-7)4-9(13)14/h3,6H,2,4-5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHPDCGSMWHKYKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=CC(=O)N(C=N1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(ethoxymethyl)-6-oxopyrimidin-1(6H)-yl)acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Cyclopentyl-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1479236.png)